

^1H NMR analysis of 2-(3-Methoxyphenyl)ethanimidamide hydrochloride

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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)ethanimidamide hydrochloride

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An In-Depth Guide to the ^1H NMR Analysis of 2-(3-Methoxyphenyl)ethanimidamide Hydrochloride: A Comparative Approach

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. **2-(3-Methoxyphenyl)ethanimidamide hydrochloride** is a compound of interest within various research domains, and its characterization demands robust analytical methodologies. This guide provides a comprehensive examination of the ^1H Nuclear Magnetic Resonance (NMR) analysis of this compound, offering insights from a Senior Application Scientist's perspective. We will delve into the nuances of spectral interpretation, compare ^1H NMR with alternative analytical techniques, and provide actionable experimental protocols.

The Central Role of ^1H NMR in Structural Elucidation

^1H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule is unparalleled. For a molecule like **2-(3-Methoxyphenyl)ethanimidamide hydrochloride**, ^1H NMR is indispensable for confirming its identity and assessing its purity.

The structure of **2-(3-Methoxyphenyl)ethanimidamide hydrochloride** ($\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}$, MW: 200.67) presents several distinct proton environments that are readily distinguishable by ^1H

NMR.[1][2]

Predicted ^1H NMR Spectral Data

The expected chemical shifts, multiplicities, and integrations for the protons in **2-(3-Methoxyphenyl)ethanimidamide hydrochloride** are crucial for accurate spectral interpretation. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[3][4]

Proton Environment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Notes
Aromatic (H-2, H-4, H-5, H-6)	6.8 - 7.3	Multiplet (m)	4H	The meta-substitution pattern will lead to a complex splitting pattern.
Methoxy (-OCH ₃)	~3.8	Singlet (s)	3H	Methoxy groups typically appear as sharp singlets in this region. [5]
Methylene (-CH ₂ -)	~3.6	Singlet (s)	2H	Situated between the aromatic ring and the electron-withdrawing amidine group.
Amidine (-C(=NH ₂)NH ₂)	8.5 - 9.5	Broad Singlets (br s)	3H	These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They will exchange with D ₂ O. [6]

Note: Predicted chemical shifts are relative to TMS at 0 ppm and can vary based on the solvent and experimental conditions.

A Comparative Analysis of Analytical Techniques

While ^1H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization. The following table compares ^1H NMR with other common analytical methods for the analysis of **2-(3-Methoxyphenyl)ethanimidamide hydrochloride**.

Technique	Strengths	Weaknesses	Application for this Compound
^1H NMR	<ul style="list-style-type: none">- Detailed structural information-Quantitative analysis (qNMR)- Non-destructive	<ul style="list-style-type: none">- Lower sensitivity than MS-Can be complex for large molecules-Requires deuterated solvents	Primary tool for structural confirmation and purity assessment.
^{13}C NMR	<ul style="list-style-type: none">- Provides information on the carbon backbone-Complements ^1H NMR data	<ul style="list-style-type: none">- Low natural abundance of ^{13}C leads to low sensitivity-Requires longer acquisition times	Confirms the number and type of carbon atoms in the molecule.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- High sensitivity-Provides molecular weight information-Fragmentation patterns aid in structural elucidation	<ul style="list-style-type: none">- Does not provide detailed stereochemical information-Isomer differentiation can be challenging	Confirms the molecular weight and provides evidence for the molecular formula.
HPLC/UPLC	<ul style="list-style-type: none">- Excellent for purity determination and quantification-High-resolution separation of mixtures	<ul style="list-style-type: none">- Provides limited structural information on its own-Requires reference standards for identification	The gold standard for assessing the purity of the compound and identifying potential impurities.[7]
Infrared (IR) Spectroscopy	<ul style="list-style-type: none">- Provides information about functional groups	<ul style="list-style-type: none">- Complex spectra can be difficult to interpret-Not typically used for quantification	Confirms the presence of key functional groups such as N-H, C=N, and C-O bonds.

Experimental Protocol: Acquiring a High-Quality ^1H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ^1H NMR spectrum of **2-(3-Methoxyphenyl)ethanimidamide hydrochloride**.

Materials and Equipment:

- **2-(3-Methoxyphenyl)ethanimidamide hydrochloride** sample
- Deuterated solvent (e.g., DMSO-d_6)
- NMR tube (5 mm)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

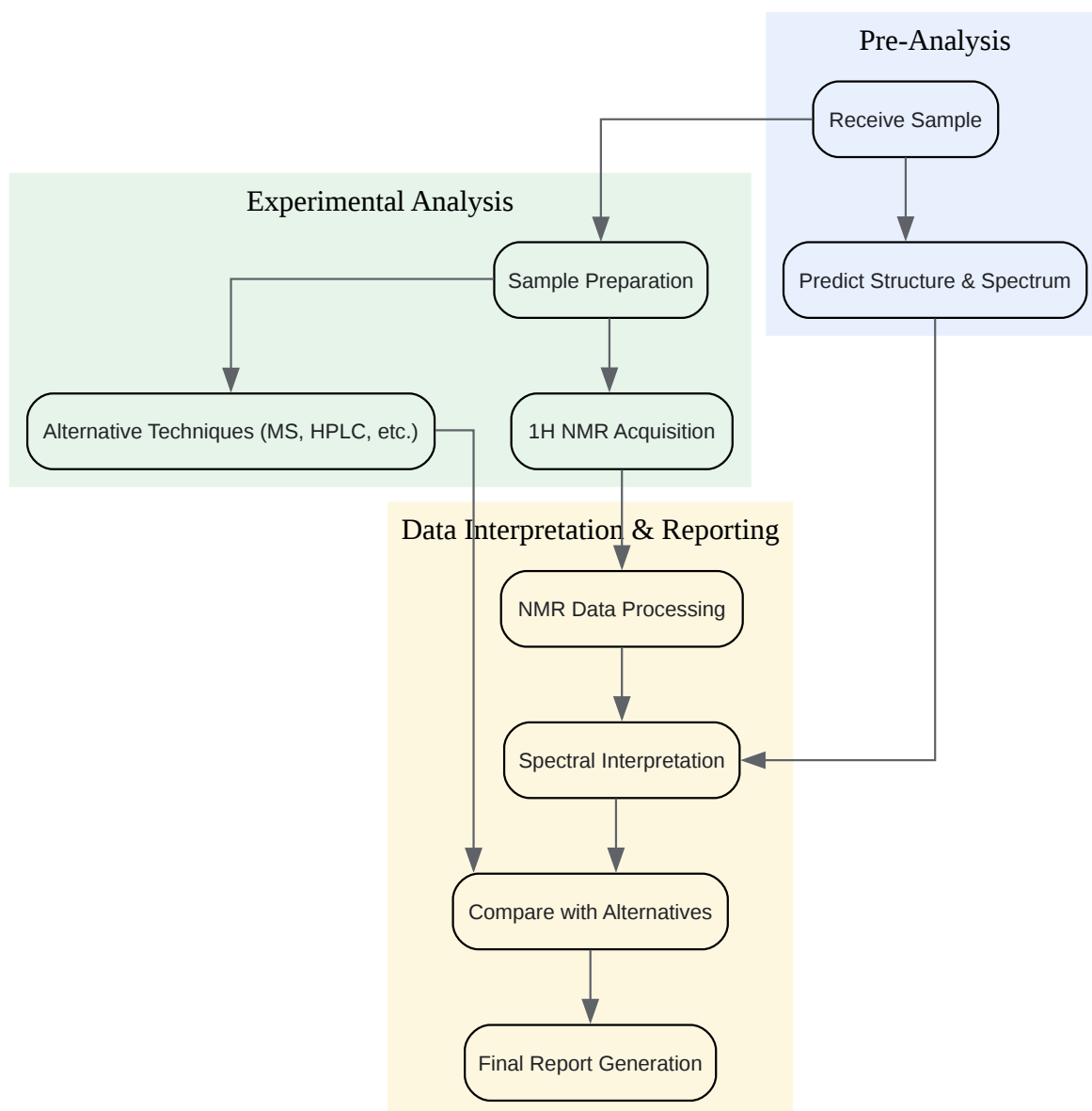
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d_6). The use of a polar solvent like DMSO-d_6 is recommended for hydrochloride salts to ensure complete dissolution.
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - Transfer the solution to an NMR tube using a pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a standard ^1H NMR, 16-32 scans are typically sufficient.

- Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).
 - Integrate the peaks to determine the relative ratios of the protons.
 - Analyze the splitting patterns (multiplicities) to deduce proton connectivity.

Visualizing the Analytical Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the analytical process for characterizing **2-(3-Methoxyphenyl)ethanimidamide hydrochloride**.



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Analytical workflow for compound characterization.

Troubleshooting and Advanced Considerations

Potential Impurities: The synthesis of amidines can sometimes result in impurities.[8] Common impurities may include unreacted starting materials, by-products, or residual solvents from purification.[9] For instance, if the synthesis involves the Pinner reaction, residual orthoesters or imino ethers could be present.[10] These would manifest as additional, unexpected peaks in the ^1H NMR spectrum.

Solvent Effects: The choice of solvent can significantly impact the chemical shifts of labile protons, such as those on the amidine group.[11] In a protic solvent like D_2O , these protons will exchange with deuterium, causing their signals to broaden and eventually disappear. This phenomenon is a powerful diagnostic tool for identifying exchangeable protons.

Peak Broadening: Broad peaks for the amidine N-H protons are expected due to quadrupole effects from the ^{14}N nucleus and chemical exchange. If other peaks in the spectrum are unexpectedly broad, it could indicate sample aggregation, the presence of paramagnetic impurities, or poor shimming.

Conclusion

The ^1H NMR analysis of **2-(3-Methoxyphenyl)ethanimidamide hydrochloride** is a robust and informative method for its structural confirmation and purity assessment. A thorough understanding of the expected chemical shifts and splitting patterns, coupled with careful experimental execution, allows for an unambiguous characterization. While ^1H NMR is a primary technique, its power is fully realized when used in conjunction with complementary methods like mass spectrometry and chromatography. This integrated analytical approach ensures the highest level of scientific integrity and is essential for advancing research and drug development.

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